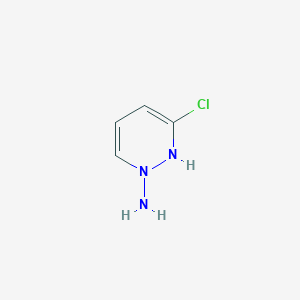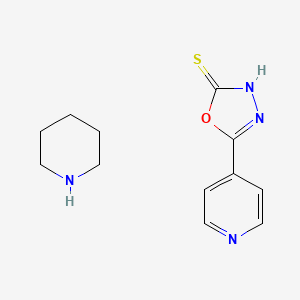
piperidine;5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine;5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound consists of a piperidine ring fused with a 1,3,4-oxadiazole ring, which is further substituted with a pyridine group at the 5-position and a thione group at the 2-position. The unique structure of this compound contributes to its wide range of chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperidine;5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione typically involves the reaction of isonicotinic acid hydrazide with carbon disulfide in the presence of potassium hydroxide and ethanol. The reaction mixture is refluxed for several hours, followed by acidification with acetic acid to yield the desired compound . Another method involves the Mannich reaction, where 5-(pyridine-4-yl)-3H-1,3,4-oxadiazole-2-thione is reacted with formaldehyde and various substituted piperazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Piperidine;5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Piperidine;5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Potential therapeutic agent for treating infections and diseases caused by resistant microorganisms.
Mecanismo De Acción
The mechanism of action of piperidine;5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of specific enzymes, disrupt cellular processes, and interfere with the synthesis of essential biomolecules. For example, it has been shown to inhibit the enzyme decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), which is crucial for the survival of Mycobacterium tuberculosis .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Pyridine 4-yl-3H-(1,3,4) Oxadiazole-2 Thione Hydrochloride Monohydrate
- 4-[5-Ethylsulfanyl-(1,3,4) Thiadiazole-2-yl]-Pyridinium Perchlorate
- 5-Pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
Piperidine;5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione stands out due to its unique combination of a piperidine ring, oxadiazole ring, and pyridine group, which imparts distinct chemical and biological properties. Its ability to form stable complexes and exhibit a wide range of biological activities makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
678145-16-9 |
|---|---|
Fórmula molecular |
C12H16N4OS |
Peso molecular |
264.35 g/mol |
Nombre IUPAC |
piperidine;5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C7H5N3OS.C5H11N/c12-7-10-9-6(11-7)5-1-3-8-4-2-5;1-2-4-6-5-3-1/h1-4H,(H,10,12);6H,1-5H2 |
Clave InChI |
JKJKPZRXZBUZNJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCNCC1.C1=CN=CC=C1C2=NNC(=S)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Cyclohex-1-en-1-yl)ethyl]-1H-indole-2-carbaldehyde](/img/structure/B12533667.png)
![Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl-](/img/structure/B12533671.png)


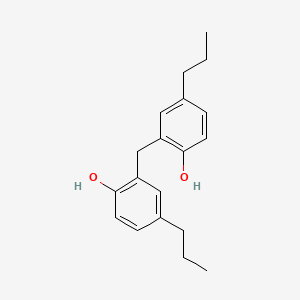
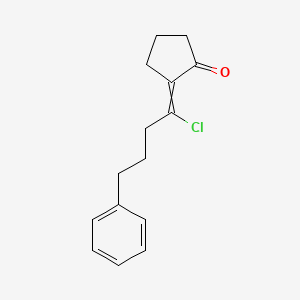
acetonitrile](/img/structure/B12533699.png)
![4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-, ethyl ester](/img/structure/B12533709.png)
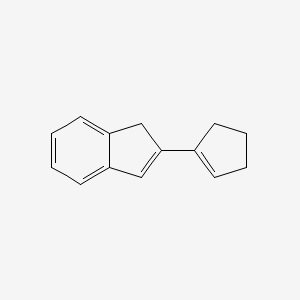
![1-[4-(Methanesulfonyl)phenyl]-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B12533719.png)

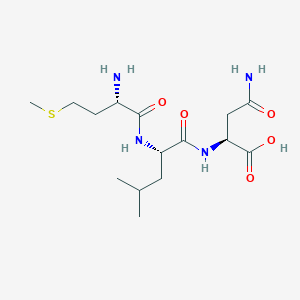
![3-(2-Bromoethyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B12533737.png)
